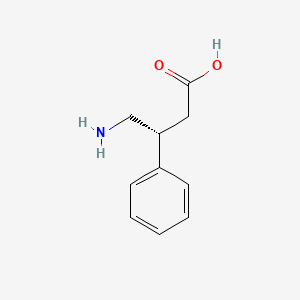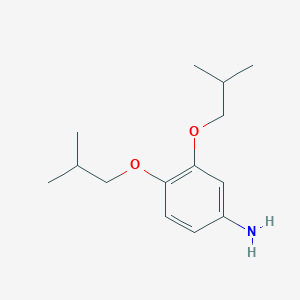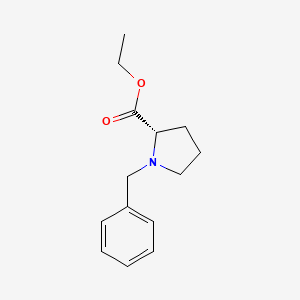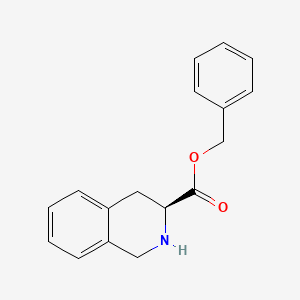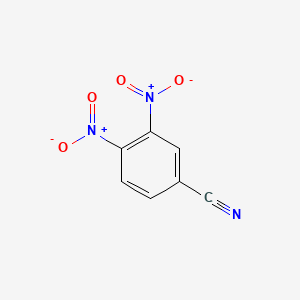
2-(4-Cloro-3-metilfenoxi)acetohidrazida
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of acetic acid and is characterized by the presence of a chloro-substituted phenoxy group and a hydrazide functional group
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form 2-(4-chloro-3-methylphenoxy)acetic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield the final product, 2-(4-Chloro-3-methylphenoxy)acetohydrazide .
Industrial Production Methods: While specific industrial production methods for 2-(4-Chloro-3-methylphenoxy)acetohydrazide are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chloro-3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The chloro group in the phenoxy ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins .
Comparación Con Compuestos Similares
2-(4-Chloro-3-methylphenoxy)acetic acid: A precursor in the synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide.
2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives: Various derivatives with substituted aryl or other groups.
Uniqueness: 2-(4-Chloro-3-methylphenoxy)acetohydrazide is unique due to its specific combination of a chloro-substituted phenoxy group and a hydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJAQDMJDJPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222621 | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72293-68-6 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of 2-(4-Chloro-3-methylphenoxy)acetohydrazide in current research?
A: 2-(4-Chloro-3-methylphenoxy)acetohydrazide is primarily used as a building block in organic synthesis to create various heterocyclic compounds. [, ] It serves as a precursor to molecules with potential biological activities, particularly in the development of novel antimicrobial and anti-inflammatory agents. [, ]
Q2: How is 2-(4-Chloro-3-methylphenoxy)acetohydrazide modified to create new compounds with potential biological activity?
A2: Researchers have utilized the reactive hydrazide (-CONHNH2) moiety in 2-(4-Chloro-3-methylphenoxy)acetohydrazide to create new compounds. For example:
- Reaction with aldehydes: Reacting 2-(4-Chloro-3-methylphenoxy)acetohydrazide with various aromatic aldehydes produces imine derivatives. These imines can be further cyclized to generate thiazolidinones, a class of compounds known for their diverse biological activities. []
- Formation of Oxadiazoles: Condensation reactions of 2-(4-Chloro-3-methylphenoxy)acetohydrazide with aromatic aldehydes, aromatic acids, or carbon disulfide result in the formation of 1,3,4-oxadiazole derivatives. These oxadiazole derivatives have shown promising analgesic and anti-inflammatory properties in rodent models. []
Q3: What are the preliminary results regarding the biological activity of compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide?
A3: While 2-(4-Chloro-3-methylphenoxy)acetohydrazide itself has not been extensively studied for its biological activity, the derivatives synthesized from it show promise in preclinical studies:
- Antimicrobial Activity: The imine and thiazolidinone derivatives synthesized from 2-(4-Chloro-3-methylphenoxy)acetohydrazide have displayed promising antibacterial and antifungal activity against various strains. []
- Analgesic and Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide exhibit potent analgesic and anti-inflammatory effects in rodent models, comparable or even superior to standard drugs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



